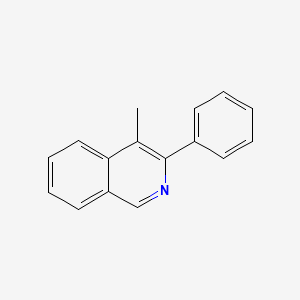

4-Methyl-3-phenylisoquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-3-phenylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-12-15-10-6-5-9-14(15)11-17-16(12)13-7-3-2-4-8-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVLSDYYHRCGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC2=CC=CC=C12)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450488 | |

| Record name | 4-methyl-3-phenylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51089-62-4 | |

| Record name | 4-methyl-3-phenylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 3 Phenylisoquinoline and Its Derivatives

Metal-Catalyzed C-H Functionalization Routes

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex heterocyclic compounds like isoquinolines. researchgate.net These methods often proceed with high regioselectivity and functional group tolerance, providing efficient access to a diverse range of substituted isoquinolines.

Ruthenium-Catalyzed Oxidative Coupling of Arylglycinates with Internal Alkynes

Ruthenium complexes have proven to be effective catalysts for the oxidative coupling of arylglycinate derivatives with internal alkynes, leading to the formation of 3,4-disubstituted isoquinoline-1-carboxylates. csic.es This reaction typically involves the use of a ruthenium catalyst, such as [Ru(p-cymene)Cl₂]₂, in the presence of an oxidant. csic.esrsc.org The C-H bond activation is often assisted by a carboxylate group, and the reaction can tolerate a variety of functional groups on the aryl ring of the amino acid. csic.es

A notable example is the reaction of N-unprotected methyl esters of phenylglycine derivatives with internal alkynes. csic.es This process, catalyzed by [Ru(cymene)Cl₂]₂ and using N-fluoro-2,4,6-trimethylpyridinium triflate as the terminal oxidant, yields the corresponding 3,4-disubstituted isoquinoline-1-carboxylates. csic.es For instance, the reaction of methyl phenylglycinate with 1-phenyl-1-propyne (B1211112) would be expected to produce a mixture of methyl 4-methyl-3-phenylisoquinoline-1-carboxylate and methyl 3-methyl-4-phenylisoquinoline-1-carboxylate.

The regioselectivity of alkyne incorporation is a critical aspect of these coupling reactions, particularly when unsymmetrical alkynes are used. organic-chemistry.orgcsic.es In the ruthenium-catalyzed oxidative coupling of methyl arylglycinates with unsymmetrical internal alkynes, the regioselectivity of the alkyne insertion can be modest. csic.es Theoretical studies suggest that the regioselectivity is influenced by electronic effects. researchgate.net For instance, in the annulation of N-hydroxyoximes with 1,3-diynes, the stronger electron-donating effect of a phenyl group compared to an alkynyl group favors the formation of the 4-alkynylated isoquinoline (B145761). researchgate.net This suggests that the electronic properties of the alkyne substituents play a key role in directing the regiochemical outcome of the cyclization. researchgate.netacs.org

The ruthenium-catalyzed oxidative coupling of arylglycinates demonstrates a broad substrate scope, accommodating both electron-donating and electron-withdrawing substituents on the phenyl ring of the arylglycinate. csic.es This tolerance is a significant advantage, as it allows for the synthesis of a wide array of isoquinoline derivatives with diverse electronic properties. The reaction's compatibility with various functional groups enhances its synthetic utility for creating complex molecules. organic-chemistry.org

Table 1: Examples of Ruthenium-Catalyzed Oxidative Coupling of Arylglycinates with Alkynes

| Arylglycinate Derivative | Alkyne | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Methyl phenylglycinate | Diphenylacetylene | Methyl 3,4-diphenylisoquinoline-1-carboxylate | 40% | csic.es |

| Methyl phenylglycinate | 1-Phenyl-1-propyne | Mixture of Methyl this compound-1-carboxylate and Methyl 3-methyl-4-phenylisoquinoline-1-carboxylate (4:1 ratio) | Not specified | csic.es |

Rhodium-Catalyzed C(sp²)-H Alkenylation

Rhodium catalysts are also highly effective in mediating the C-H functionalization of isoquinolones. chemrxiv.org Specifically, Rh(III)-catalyzed C(sp²)-H alkenylation of N-benzylisoquinolone with methoxyallene (B81269) provides access to aldehyde-functionalized isoquinolones. chemrxiv.org This transformation proceeds with high regioselectivity, targeting the C8 position of the isoquinolone core. chemrxiv.org The reaction is believed to occur through the formation of a rhodacycle intermediate, followed by migratory insertion of the allene (B1206475) and subsequent β-hydride elimination. chemrxiv.org While this specific example leads to an aldehyde, the principle of rhodium-catalyzed C-H activation and subsequent coupling with unsaturated partners is a versatile strategy for introducing substituents at various positions of the isoquinoline ring system. hbni.ac.inresearchgate.net

Palladium-Catalyzed Domino Heck/Intermolecular Cross-Coupling for C4-Alkylated Isoquinolines

Palladium catalysis offers a powerful tool for the synthesis of 4-alkylated isoquinoline derivatives through a domino Heck/intermolecular cross-coupling reaction. rsc.orgreed.edu This process utilizes 2-(1-alkynyl)benzaldimines as starting materials. rsc.orgreed.edu The reaction is initiated by a Heck-type insertion, generating a σ-alkylpalladium(II) intermediate. rsc.orgreed.edu This intermediate then participates in an intramolecular nucleophilic attack, leading to the formation of the isoquinoline ring. rsc.orgreed.edu This methodology provides a highly efficient route to a broad range of 4-alkylated isoquinolines in moderate to good yields. rsc.orgreed.edursc.org This strategy has also been extended to include tandem cyclizations of alkene-tethered aryl iodides with partners like o-bromobenzoic acids, leading to fused isoquinolinediones. acs.orgresearchgate.net

Palladium-Catalyzed Enolate Arylation Strategies

Palladium-catalyzed α-arylation of carbonyl compounds, including esters and ketones, is a well-established method for forming C-C bonds and can be applied to the synthesis of isoquinoline frameworks. rsc.orgrsc.orgorganic-chemistry.org This strategy involves the coupling of an enolate with an ortho-functionalized aryl halide. rsc.orgrsc.org The resulting 1,5-dicarbonyl moiety can then be cyclized in the presence of an ammonia (B1221849) source to furnish the isoquinoline ring. rsc.orgrsc.org This approach offers excellent regioselectivity and tolerates a wide variety of substituents, including those that lead to electron-deficient isoquinolines. rsc.orgrsc.org

Furthermore, this methodology allows for significant diversity at the C4 position. rsc.orgrsc.org By trapping the in-situ generated intermediate after the initial α-arylation with various electrophiles, or by performing an α,α-heterodiarylation, a range of substituents can be introduced at C4. rsc.orgrsc.org The intramolecular version of this reaction, the palladium-catalyzed α-arylation of β-(N-2-iodobenzyl)-amino esters, provides a concise route to the tetrahydroisoquinoline core. mdpi.com The use of trimethylsilyl (B98337) enol ethers in palladium-catalyzed arylations also offers a regiocontrolled pathway to α-arylated ketones, which are precursors to isoquinolines. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| [Ru(p-cymene)Cl₂]₂ |

| N-fluoro-2,4,6-trimethylpyridinium triflate |

| Methyl this compound-1-carboxylate |

| Methyl 3-methyl-4-phenylisoquinoline-1-carboxylate |

| 1-Phenyl-1-propyne |

| N-hydroxyoximes |

| 1,3-diynes |

| Methyl 3,4-diphenylisoquinoline-1-carboxylate |

| Diphenylacetylene |

| Methyl (4-chlorophenyl)glycinate |

| Diethylacetylene |

| Methyl 6-chloro-3,4-diethylisoquinoline-1-carboxylate |

| N-benzylisoquinolone |

| Methoxyallene |

| 2-(1-alkynyl)benzaldimines |

| o-bromobenzoic acids |

| β-(N-2-iodobenzyl)-amino esters |

Cyclization and Rearrangement-Based Syntheses

Cyclization and rearrangement reactions are powerful tools in heterocyclic chemistry, enabling the construction of complex ring systems from acyclic precursors. The following subsections explore specific applications of these strategies in the synthesis of the this compound framework.

A novel synthetic approach to isoquinoline derivatives involves the formal [4+2] annulation of ketoxime acetates and ynals. acs.orgnih.gov This method offers a pathway to polysubstituted isoquinolines through a reaction that can be directed by the choice of the catalytic system. While this specific reaction has been detailed for producing 1-methyl-3-phenylisoquinoline-4-carbaldehyde, the underlying principles are relevant to the synthesis of substituted 3-phenylisoquinolines. acs.org The reaction proceeds under mild conditions and demonstrates broad substrate scope and excellent regioselectivity. acs.orgnih.gov

The regiochemical outcome of the reaction between ketoxime acetates and ynals is highly dependent on the catalyst employed. acs.orgnih.gov Researchers have discovered that by simply switching the catalyst and solvent, the reaction can be directed towards either a formal [3+2] annulation to form pyrroles or a formal [4+2] annulation to yield isoquinolines. acs.orgnih.gov

For the synthesis of pyrroles, copper(I) bromide (CuBr) in acetonitrile (B52724) was found to be the optimal catalytic system. acs.org Conversely, a rhodium/copper co-catalytic system, specifically using [CpRhCl₂]₂ and Cu(OAc)₂, in a solvent like N,N-dimethylformamide (DMF), exclusively generates the isoquinoline product. acs.orgnih.gov When a catalytic amount of [CpRhCl₂]₂ was added to the copper-catalyzed system, a mixture of the pyrrole (B145914) and isoquinoline products was observed, highlighting the crucial role of the rhodium catalyst in directing the [4+2] annulation pathway. acs.org

The optimization of the catalytic system for isoquinoline synthesis revealed that while various copper salts had a positive effect, the combination of a rhodium catalyst with a copper co-catalyst in DMF at 60 °C provided the best results for the exclusive formation of the isoquinoline derivative. acs.org

Table 1: Effect of Catalytic System on the Annulation of Ketoxime Acetate (1a) and Phenylpropiolaldehyde (2a)

| Entry | Catalyst (mol %) | Co-catalyst (mol %) | Solvent | Product(s) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuBr (30) | - | MeCN | Pyrrole (3a) | 82 |

| 2 | [Cp*RhCl₂]₂ (2.5) | CuBr (30) | MeCN | Pyrrole (3a) + Isoquinoline (4a) | Mixture |

Data sourced from a study on the divergent synthesis of pyrroles and isoquinolines. acs.org

The formation of both pyrrole and isoquinoline products from ketoximes is believed to proceed through a radical pathway. nih.govacs.org This hypothesis is supported by control experiments where the addition of radical inhibitors, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and butylated hydroxytoluene (BHT), significantly suppressed the formation of the desired products. nih.gov The generation of an iminoxyl radical is a key step in these oxidative cyclizations. beilstein-journals.orgd-nb.info This radical can be formed through the oxidation of the oxime by the catalytic system. beilstein-journals.orgd-nb.info Once formed, the iminoxyl radical can undergo further reactions, including intramolecular cyclization, to build the heterocyclic ring. acs.orgd-nb.info Computational studies on related systems suggest that while an ionic pathway is also possible, a radical mechanism often involves a higher activation energy barrier. acs.org

A practical method for preparing 1-methyl-3-phenylisoquinoline (B8776708) derivatives involves the use of polyphosphate ester (PPE) as a reagent. researchgate.netrsc.org This procedure utilizes the corresponding oximes derived from 3,4-diphenylbut-3-en-2-one (B14165516) derivatives as starting materials. researchgate.netrsc.org The reaction is carried out by heating the oxime with PPE, leading to the formation of the isoquinoline ring system with yields reported to be in the range of 50% to 70%. researchgate.netrsc.org This method has proven particularly effective for synthesizing derivatives bearing substituents such as chlorine, methyl, and methoxy (B1213986) groups on the phenyl ring. rsc.org The steric hindrance from substituents can influence the reaction efficiency; for instance, an ortho-methyl group on the phenyl ring resulted in a lower yield compared to a meta-methyl group, suggesting that steric factors play a role during the cyclization step. rsc.org

The synthesis of isoquinolines from oximes using acidic reagents like polyphosphate ester is believed to proceed through a mechanism involving a Beckmann rearrangement. tcichemicals.comresearchgate.net The Beckmann rearrangement is a classic organic reaction where an oxime is converted into an amide under acidic conditions. organic-chemistry.org In this specific synthesis, the rearrangement of the 3,4-diphenylbut-3-en-2-one oxime derivative would initially form a nitrilium ion intermediate. tcichemicals.com This is then followed by an intramolecular electrophilic attack of the nitrilium ion on the adjacent phenyl ring (an intramolecular cyclization), which, after subsequent isomerization, leads to the formation of the stable aromatic isoquinoline core. tcichemicals.comresearchgate.net This pathway contrasts with other potential reactions of oximes where the nitrogen atom might directly attack a phenyl ring without undergoing a full rearrangement. tcichemicals.com

The cyclization of N-(prop-2-ynyl)benzylamine derivatives provides a direct route to the 1,2-dihydroisoquinoline (B1215523) skeleton, which can be subsequently oxidized to the corresponding isoquinoline. Specifically, N-(1-phenylprop-2-ynyl)benzylamine and its N-methyl analogue have been shown to cyclize in the presence of polyphosphoric acid to yield 1,2-dihydro-4-methyl-3-phenylisoquinolines. researchgate.netresearchgate.net The initial dihydroisoquinoline products are often unstable and undergo atmospheric oxidation to form more stable aromatic compounds. researchgate.net The secondary amine precursor (R=H) ultimately yields an unusual 1,4-dihydroisoquinolin-4-ol, which is readily dehydrated to furnish the this compound. researchgate.net The tertiary amine (R=Me), on the other hand, leads to an isoquinolin-1(2H)-one derivative upon oxidation. researchgate.net

Polyphosphate Ester Mediated Reactions of 3,4-Diphenylbut-3-en-2-one Oxime Derivatives

Divergent Synthesis Approaches

Divergent synthesis represents a highly efficient strategy in organic chemistry, enabling the generation of a variety of structurally diverse products from the same starting materials. nih.gov This approach is particularly powerful for constructing N-containing heterocycles like isoquinolines, as it allows chemists to forge a range of bioactive molecules by controlling the reaction pathways. nih.gov The key to divergent synthesis lies in the ability to manipulate reaction conditions to selectively guide a common intermediate towards different molecular architectures. nih.gov

Transition-metal catalysis is a cornerstone of many divergent strategies for isoquinoline synthesis. bohrium.com By selecting different metal catalysts or altering reaction parameters such as solvents and additives, chemists can achieve remarkable control over product formation. nih.govresearchgate.net For instance, the reaction of ketoxime acetates and ynals can be directed to produce either pyrroles or isoquinolines simply by switching the catalyst system. nih.gov Similarly, alkaline-metal-promoted reactions of 2-methylaryl aldehydes or nitriles can be guided to yield either isoquinolines or 1-aminoisoquinolines, respectively, demonstrating excellent chemoselectivity. nih.govacs.org These methods highlight the versatility and practicality of divergent synthesis in creating a wide array of heterocyclic compounds from readily available starting materials. acs.orgacs.org

Control of Reaction Conditions for Selective Isoquinoline Formation

The selective synthesis of a specific isoquinoline derivative, such as this compound, from a reaction that could potentially yield multiple products is a prime example of the power of controlling reaction conditions. A versatile method for synthesizing substituted isoquinolines involves the condensation of metalated o-tolualdehyde tert-butylimines with nitriles. nih.govharvard.edu The outcome of this reaction can be precisely directed by the choice of quenching protocol and electrophilic trapping agents. nih.govharvard.edu

In a key example, the synthesis of this compound is achieved through a carefully orchestrated sequence. nih.govharvard.edu First, an o-tolualdehyde tert-butylimine is metalated to form a benzyl (B1604629) anion. This anion then reacts with benzonitrile (B105546) to produce a dark red solution containing a key intermediate. harvard.edu To form the 4-methyl substituted product, this intermediate is not immediately quenched with acid. Instead, it is "trapped" by adding an electrophile, methyl iodide. The addition of methyl iodide at -78 °C, followed by an acidic workup with trifluoroacetic acid, leads to the formation of this compound in a high yield of 80%. nih.govharvard.edu

If the reaction conditions are altered, different products can be isolated from the same initial condensation intermediate. For instance, if the intermediate is warmed to room temperature and then quenched with aqueous ammonium (B1175870) chloride, a mixture of 3-phenylisoquinoline (B1583570) and 3,3'-diphenyl-1,1'-biisoquinoline is obtained. harvard.edu Alternatively, quenching the reaction with trifluoroacetic acid at -78°C without the prior addition of methyl iodide selectively yields 3-phenylisoquinoline, avoiding the formation of the dimer byproduct. harvard.edu

This principle of divergent synthesis through the control of reaction conditions extends to other isoquinoline systems. A palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides can be selectively steered to produce either 4-bromoisoquinolines or 4-bromo-1(2H)-isoquinolones. The selective formation of 4-bromoisoquinoline (B23445) is achieved using a catalyst system of PdBr₂/CuBr₂/LiBr in acetonitrile, while switching the conditions to PdBr₂/CuBr₂/HOAc in 1,2-dichloroethane (B1671644) selectively yields the corresponding isoquinolone. researchgate.net

These examples underscore the critical role that reaction conditions—including temperature, quenching agents, solvents, and catalyst systems—play in directing the outcome of a reaction and achieving the selective synthesis of a desired isoquinoline derivative.

Table 1: Influence of Reaction Conditions on Product Formation in the Synthesis of 3-Phenylisoquinoline Derivatives

| Starting Materials | Key Intermediate | Reagents & Conditions | Product(s) | Yield (%) | Reference |

| o-Tolualdehyde tert-butylimine, Benzonitrile | Anionic Adduct | 1. Methyl Iodide, -78°C2. Trifluoroacetic Acid | This compound | 80% | nih.govharvard.edu |

| o-Tolualdehyde tert-butylimine, Benzonitrile | Anionic Adduct | 1. Warm to 23°C2. aq. NH₄Cl | 3-Phenylisoquinoline3,3'-Diphenyl-1,1'-biisoquinoline | 42%35% | harvard.edu |

| o-Tolualdehyde tert-butylimine, Benzonitrile | Anionic Adduct | 1. Trifluoroacetic Acid, -78°C2. Warm to 23°C | 3-Phenylisoquinoline | 80% | harvard.edu |

Table 2: Divergent Palladium-Catalyzed Synthesis of Brominated Isoquinoline Derivatives

| Starting Material | Catalyst System | Solvent | Product | Yield (%) | Reference |

| 2-Alkynyl benzyl azide | PdBr₂/CuBr₂/LiBr | Acetonitrile (MeCN) | 4-Bromoisoquinoline | 72-78% | researchgate.net |

| 2-Alkynyl benzyl azide | PdBr₂/CuBr₂/HOAc | 1,2-Dichloroethane (ClCH₂CH₂Cl) | 4-Bromo-1(2H)-isoquinolone | 38-81% | researchgate.net |

Mechanistic Elucidation of Reaction Pathways

Transition State Analysis in Catalytic Cycles

The stereoselectivity and efficiency of catalytic reactions are often determined by the energetics of their transition states. In the synthesis of complex molecules like tetrahydroindoloisoquinoline derivatives via intramolecular Pd-catalyzed alkene carboamination, the stereochemical outcome is rationalized by analyzing the transition state of the alkene aminopalladation step. nih.gov For example, the observed stereoselectivity can be explained by a transition state model where a substituent, such as a methyl group, occupies a pseudoequatorial position to minimize steric strain. nih.gov When multiple transition states are close in energy, a lack of selectivity is observed. nih.gov

In Brønsted base-catalyzed reactions, the key step for chirality transfer is the formation of a chiral ion pair between the deprotonated pronucleophile and the catalyst. whiterose.ac.uk The non-directional nature of electrostatic interactions in these ion pairs can be overcome by using bifunctional catalysts that also incorporate a hydrogen-bond donor. whiterose.ac.uk This creates a more ordered transition state where the nucleophile and electrophile are anchored, leading to higher activity and enantioselectivity. whiterose.ac.uk

Proton Transfer Dynamics and Tautomerization Processes

Proton transfer is a fundamental process that can significantly influence the structure and reactivity of heterocyclic compounds, including isoquinolines. mdpi.com In molecules with appropriate functional groups, such as hydroxyisoquinolines, proton transfer can lead to tautomeric equilibria between different forms, such as enol and keto tautomers. researchgate.netscilit.com This process involves the shift of a proton between two atoms within the same molecule. mdpi.com

The tautomeric equilibrium can be influenced by factors such as solvent polarity and the presence of hydrogen-bonding partners. researchgate.net For instance, in 3-hydroxyisoquinoline, the equilibrium between the enol and keto forms is controlled by the polarity of the solvent. researchgate.net The formation of conjugated dual hydrogen-bonding can also play a key role in shifting the equilibrium towards the keto form in the ground state. researchgate.net

Furthermore, excited-state intramolecular proton transfer (ESIPT) is a photochemical process observed in certain isoquinoline (B145761) derivatives. nih.gov Upon photoexcitation, the acidity and basicity of the proton donor and acceptor groups can change, facilitating proton transfer in the excited state. mdpi.comdiva-portal.org The efficiency of ESIPT can be tuned by modifying the molecular structure, such as by extending the π-conjugation of the proton-transfer tautomer, which can provide a larger thermodynamic driving force for the process. nih.gov

Oxidative Cyclization Mechanisms

Oxidative cyclization represents a powerful strategy for the synthesis of isoquinolines and related heterocycles. nih.gov These reactions often involve the formation of a new ring accompanied by an oxidation step. For example, the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives can be achieved through an oxidative annulation where a 1,3-dipole is generated via the oxidation of an N-substituted tetrahydroisoquinoline. chim.it This dipole then undergoes cycloaddition, followed by another oxidation step to yield the final aromatic product. chim.it

Transition-metal-free methods for oxidative cyclization have also been developed. The use of iodine as an oxidant can promote the cyclization of imines to form quinolines. mdpi.com Another approach involves the metal-free tandem oxidative cyclization of vinyl isocyanides with alkanes, initiated by a radical initiator like benzoyl peroxide (BPO), to produce 1-alkylisoquinolines. thieme-connect.de The proposed mechanism involves the generation of an alkyl radical from the alkane, which adds to the isocyanide. The resulting imidoyl radical then undergoes cyclization onto the vinyl group, followed by oxidation to afford the isoquinoline product. thieme-connect.de

Evidence for Radical Procedures in Annulation Reactions

Annulation reactions proceeding through radical mechanisms provide an alternative and powerful approach to constructing heterocyclic systems. nih.gov Evidence for radical involvement often comes from the use of radical initiators, the nature of the products formed, and mechanistic studies. For example, the synthesis of 1-alkylisoquinolines from vinyl isocyanides and alkanes is initiated by radical initiators like benzoyl peroxide (BPO) or di-tert-butyl peroxide (DTBP), strongly suggesting a radical pathway. thieme-connect.dersc.org

In these reactions, a radical generated from a precursor (e.g., an alkane or an aryl boronic acid) adds to the isonitrile carbon, forming an imidoyl radical. thieme-connect.dersc.org This key intermediate then undergoes an intramolecular cyclization onto an adjacent unsaturated moiety, such as a phenyl or vinyl group, to form the heterocyclic ring. thieme-connect.de Subsequent oxidation or hydrogen atom transfer completes the sequence to yield the aromatic isoquinoline. thieme-connect.de The ability to use a wide range of radical precursors allows for the synthesis of diversely functionalized isoquinolines. nih.govthieme-connect.de Copper-catalyzed aerobic reactions are also proposed to involve radical or biradical intermediates, where Cu(III) species or copper peroxo complexes act as the active oxidants. chim.it

Derivatization and Functionalization Strategies of 4 Methyl 3 Phenylisoquinoline

Introduction of Halogenated Moieties

The introduction of halogens onto the isoquinoline (B145761) framework serves as a key step for further cross-coupling reactions. A versatile method for the synthesis of substituted isoquinolines allows for the incorporation of fluorine. For instance, the synthesis of 5-fluoro-4-methyl-3-phenyl-7-(trimethylsilyl)isoquinoline has been successfully achieved. nih.govnih.gov This was accomplished through a process involving the metalation of 3-fluoro-5-(trimethylsilyl)benzaldehyde tert-butylimine, trapping with a first equivalent of methyl iodide, subsequent deprotonation, and reaction with benzonitrile (B105546), followed by a final C4-trapping with a second equivalent of methyl iodide, affording the product in a 45% yield. nih.gov

Furthermore, polyhalogenated isoquinolines can be prepared from amino-isoquinoline precursors. nih.gov For example, 3-amino-4-fluoro-7-iodoisoquinoline can be converted into corresponding 3,4-dihalo- and 3,4,7-trihalo-isoquinolines through diazotization reactions in the presence of fluoride (B91410) and chloride sources. nih.govnih.gov A more general and cost-effective method for the direct halogenation of the C4 position of isoquinolines involves a one-pot sequence of Boc₂O-mediated dearomatization, electrophilic halogenation with reagents like N-bromosuccinimide (NBS), trichloroisocyanuric acid (TCCA), or N-iodosuccinimide (NIS), and subsequent acid-promoted rearomatization. scribd.com This strategy exhibits high C4 site selectivity and accommodates a wide range of functional groups on the benzo-ring of the isoquinoline. scribd.com

The resulting C-X bonds are valuable synthetic handles for subsequent modifications, including Suzuki, Sonogashira, and Stille coupling reactions, thereby enabling the introduction of a wide array of substituents at the C4 position. scribd.com

Modification with Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the 4-methyl-3-phenylisoquinoline system can be tuned by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). The synthesis of the isoquinoline core itself has been shown to tolerate a wide variety of these substituents. In rhodium/copper co-catalyzed syntheses, both EDGs (like methoxy) and EWGs (like fluoro, chloro, bromo, acetyl) on the precursor ynals are well-tolerated. nih.govacs.org Similarly, copper-catalyzed intramolecular cyclizations for preparing isoquinolines proceed effectively with precursors bearing EDGs (p-Me, p-tBu, p-OMe) and EWGs. semanticscholar.org

While direct functionalization of the pre-formed this compound with such groups is less documented, the general reactivity of the isoquinoline nucleus provides insights. Electrophilic substitution, such as nitration, typically introduces EWGs. The nitration of 1-phenylisoquinoline, for example, has been shown to yield a m-nitro derivative on the phenyl ring and a 5-nitro derivative on the isoquinoline core. rsc.org A method for the nitration of isoquinoline itself to yield 4-nitroisoquinoline (B1589690) has also been reported. thieme-connect.de

The introduction of electron-donating amino groups has been achieved at the C1 position of the isoquinoline ring system. A nickel-catalyzed C-H amination has been reported for 1-phenylisoquinoline, demonstrating a method for introducing cyclic secondary amines. doi.org Additionally, sulfonate groups, which are EWGs, have been incorporated into complex isoquinoline structures, highlighting the possibility of sulfonation. solubilityofthings.comnih.govsynthonix.com The solubility and electronic properties of these compounds are significantly influenced by such modifications. solubilityofthings.comstudypug.com

Synthesis of 4-Organochalcogen-Isoquinoline Derivatives (e.g., Seleno-, Telluro-)

The incorporation of organochalcogens, particularly selenium and tellurium, at the C4 position of the isoquinoline ring has been explored to generate novel derivatives. Studies have demonstrated the synthesis of 3-phenyl-4-(phenylthio)isoquinoline, 3-phenyl-4-(phenylseleno)isoquinoline, and 3-phenyl-4-(phenyltelluro)isoquinoline. researchgate.netresearchgate.net This research was extended to include various substituted arylseleno moieties, such as 4-(4-methylphenylseleno), 4-(4-fluorophenylseleno), 4-(4-chlorophenylseleno), and 4-(3-trifluoromethylphenylseleno) derivatives of 3-phenylisoquinoline (B1583570). researchgate.netresearchgate.net

A noteworthy development is the synthesis of 4-(selanyl)isoquinoline-N-oxides. nih.gov One method involves the reaction of o-alkynyl benzaldehyde (B42025) oximes with diorganyl diselenides, promoted by Oxone under ultrasound irradiation. acs.org A more recent, efficient protocol utilizes benzeneseleninic acid derivatives as stable selenium reagents for the selenocyclization of o-alkynyl benzaldehyde oximes in refluxing methanol. nih.govacs.org This thermal approach avoids the need for strong oxidants and has been used to create a library of 19 different selenium-decorated N-oxide isoquinolines in yields up to 96%. nih.gov This method shows excellent substrate tolerance, accommodating various substituents on both the benzaldehyde and the seleninic acid precursors. nih.gov

Below is a table of representative 4-organochalcogen-isoquinoline derivatives synthesized, based on the 3-phenylisoquinoline scaffold.

| Compound Name | Chalcogen | Reference |

|---|---|---|

| 3-Phenyl-4-(phenylthio)isoquinoline | Sulfur | researchgate.netresearchgate.net |

| 3-Phenyl-4-(phenylseleno)isoquinoline | Selenium | researchgate.netresearchgate.net |

| 3-Phenyl-4-(phenyltelluro)isoquinoline | Tellurium | researchgate.netresearchgate.net |

| 4-(4-Methylphenylseleno)-3-phenylisoquinoline | Selenium | researchgate.netresearchgate.net |

| 4-((4-Fluorophenyl)selanyl)-3-phenylisoquinoline-2-oxide | Selenium | nih.govacs.org |

| 4-(Benzylselanyl)-3-phenylisoquinoline-2-oxide | Selenium | nih.gov |

Regioselective Functionalization at C1 and C4 Positions

Regioselective functionalization is paramount in leveraging the isoquinoline scaffold. The synthesis of this compound itself is a prime example of regioselective C4-alkylation. This is achieved by trapping a key anionic intermediate with methyl iodide. nih.gov This method is not limited to methylation; other electrophiles can be used to introduce different groups at the C4 position, including chlorine (using hexachloroethane) and a carbomethoxy group (using Mander's reagent). nih.gov

Direct halogenation at the C4 position is also a key strategy, as described previously, using an efficient Boc₂O-mediated dearomatization–rearomatization sequence. scribd.com

The C1 position is also a common site for functionalization. Palladium-catalyzed α-arylation of ketone enolates with ortho-functionalized aryl halides can lead to intermediates that cyclize to form isoquinolines, where substituents can be introduced at C1. researchgate.net Furthermore, amination of the isoquinoline core often occurs regioselectively at the C1 position. doi.org The synthesis of isoquinoline-1-carboxylates, discussed in the next section, is another example of C1 functionalization. csic.es This dual reactivity at C1 and C4 allows for the creation of a diverse array of polysubstituted isoquinolines. nih.gov

Synthesis of Substituted Isoquinoline-1-Carboxylates

A significant derivatization strategy involves the introduction of a carboxylate group at the C1 position, leading to isoquinoline-1-carboxylates. A ruthenium-catalyzed C-H/N-H oxidative coupling reaction of N-unprotected methyl esters of phenylglycine derivatives with internal alkynes provides a direct route to 3,4-disubstituted isoquinoline-1-carboxylates. csic.es

Specifically, the reaction between a phenylglycine methyl ester hydrochloride and 1-phenylpropyne, catalyzed by [Ru(p-cymene)Cl₂]₂, yields a mixture of methyl 3-methyl-4-phenylisoquinoline-1-carboxylate and methyl this compound-1-carboxylate. csic.es The latter, which corresponds to the derivatization of the target compound, was isolated as the major product in a 4:1 ratio. csic.es This reaction demonstrates remarkable tolerance to various functional groups on the phenyl ring of the amino acid precursor. csic.es

The following table summarizes the synthesis of relevant isoquinoline-1-carboxylate derivatives.

| Compound Name | Starting Materials | Yield | Reference |

|---|---|---|---|

| Methyl this compound-1-carboxylate | Phenylglycine methyl ester, 1-Phenylpropyne | 51% (as part of a mixture) | csic.es |

| Methyl 3,4-diphenylisoquinoline-1-carboxylate | Phenylglycine methyl ester, Diphenylacetylene | 40% | csic.es |

| Methyl 3,4-diethylisoquinoline-1-carboxylate | Phenylglycine methyl ester, 3-Hexyne | 53% | csic.es |

Formation of N-Oxide Derivatives

The nitrogen atom of the isoquinoline ring can be readily oxidized to form N-oxide derivatives, which are valuable intermediates and possess interesting biological activities. A facile and environmentally friendly method for this transformation is the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oximes in water. semanticscholar.org While the cyclization of O-methyl oximes leads to the isoquinoline, the corresponding reaction of (E)-2-alkynylaryl oximes (with a free hydroxyl group) yields various 3-phenylisoquinoline N-oxides. semanticscholar.org This reaction proceeds well with substrates having either electron-donating or electron-withdrawing groups. semanticscholar.org

Another route involves the cyclization of intermediates derived from the palladium-catalyzed α-arylation of ketones; treatment with hydroxylamine (B1172632) hydrochloride directly affords isoquinoline N-oxides. researchgate.net As mentioned in section 4.3, selenocyclization of o-alkynyl benzaldehyde oximes can also directly produce 4-(selanyl)isoquinoline-N-oxides, combining N-oxidation with C4-functionalization in a single process. nih.govacs.org

Preparation of Biisoquinoline Structures

The synthesis of molecules containing two isoquinoline units, known as biisoquinolines, represents a further extension of derivatization strategies. The formation of biisoquinoline structures can sometimes occur as a side reaction in isoquinoline synthesis. For instance, in the synthesis of 3-phenylisoquinoline from o-tolualdehyde tert-butylimine and benzonitrile, 3,3'-diphenyl-1,1'-biisoquinoline was formed as a by-product in 35% yield, likely through a base-induced dimerization followed by oxidation. nih.gov

More controlled methods for preparing biisoquinolines have also been developed. By modifying the reaction conditions during the C4-trapping step of isoquinoline synthesis, it is possible to selectively form 4,4'-biisoquinolines. nih.gov This occurs when the trapping agent is hexachloroethane (B51795) and the work-up conditions are adjusted to favor the dimerization pathway over simple chlorination. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), chemists can deduce the connectivity and chemical environment of each atom.

¹H NMR for Proton Environment Elucidation

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The spectrum of 4-methyl-3-phenylisoquinoline, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton environment.

The key proton signals for this compound are as follows:

A sharp singlet corresponding to the methyl group (CH₃) protons typically appears in the upfield region of the spectrum.

The aromatic protons of the isoquinoline (B145761) and phenyl rings resonate in the downfield region, exhibiting complex splitting patterns (multiplets, doublets, triplets) due to spin-spin coupling with neighboring protons.

The proton at position 1 of the isoquinoline ring is often the most deshielded, appearing as a singlet at the lowest field.

A representative ¹H NMR data set for this compound in CDCl₃ is presented below. rsc.org The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 9.21 | s | |

| H-8 | 8.06 | d | 8.5 |

| H-5 | 7.99 | d | 8.1 |

| H-6 | 7.80 – 7.72 | m | |

| H-7 & Phenyl H | 7.65 – 7.56 | m | |

| Phenyl H | 7.49 | t | 7.6 |

| Phenyl H | 7.41 | t | 7.4 |

| CH₃ | 2.66 | s |

s = singlet, d = doublet, t = triplet, m = multiplet

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Key features of the ¹³C NMR spectrum include:

The methyl carbon, which is the most shielded, appears at the highest field (lowest ppm value).

The carbons of the aromatic rings (isoquinoline and phenyl) resonate in the downfield region.

Quaternary carbons (those not bonded to any hydrogen atoms) typically show less intense signals.

The following table summarizes the ¹³C NMR chemical shifts for this compound in CDCl₃. rsc.org

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 | 151.8 |

| C-3 | 150.1 |

| C-4a | 141.2 |

| C-8a | 136.1 |

| C-6 | 130.3 |

| Phenyl C | 129.8 |

| Phenyl C | 128.0 |

| Phenyl C | 128.0 |

| C-7 | 127.5 |

| C-5 | 127.2 |

| C-8 | 126.6 |

| C-4 | 124.0 |

| Phenyl C-1' | 123.5 |

| CH₃ | 15.5 |

¹⁹F NMR for Fluorinated Derivatives

While not directly applicable to the parent compound, ¹⁹F NMR is a powerful technique for characterizing fluorinated derivatives of this compound. huji.ac.il The ¹⁹F nucleus is highly sensitive, leading to sharp signals and a wide range of chemical shifts, which makes it an excellent probe for studying molecular structure and interactions. huji.ac.ilrsc.org The chemical shifts and coupling constants in a ¹⁹F NMR spectrum provide valuable information about the electronic environment of the fluorine atoms. huji.ac.il For instance, the introduction of a fluorine atom onto the phenyl ring of this compound would result in a distinct signal in the ¹⁹F NMR spectrum, the position of which would be influenced by its substitution pattern.

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. In this method, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₆H₁₃N), the mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. rsc.orgbeilstein-journals.org

The calculated exact mass for C₁₆H₁₃N is 219.1048. Experimental HRMS data for this compound shows a found value of 219.1043, which is in excellent agreement with the calculated mass, thus confirming the molecular formula. rsc.org

| Technique | Calculated m/z | Found m/z |

| HRMS (EI) | 219.1048 | 219.1043 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands for:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) are found just below 3000 cm⁻¹.

C=C and C=N stretching vibrations: These are characteristic of the aromatic isoquinoline and phenyl rings and are observed in the 1600-1450 cm⁻¹ region.

C-H bending vibrations: These occur at lower frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the compound's electronic structure.

Time-Resolved Luminescence and Transient Absorption Spectroscopies

Time-resolved luminescence and transient absorption spectroscopies are powerful techniques to study the dynamic processes that occur in a molecule after it absorbs light. These processes include fluorescence, phosphorescence, intersystem crossing, and internal conversion, which are crucial for applications in materials science and photochemistry.

While specific time-resolved luminescence data for this compound are not extensively documented in the public domain, studies on structurally related isoquinoline derivatives provide valuable insights into its likely photophysical behavior. For instance, research on various isoquinoline derivatives has shown that their fluorescence properties, including quantum yields and lifetimes, are highly dependent on the nature and position of substituents on the isoquinoline core. iucr.orgmdpi.com

In a study on pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, the fluorescence decay was observed to follow a biexponential model, suggesting the presence of at least two distinct emissive species or excited-state processes. researchgate.net These derivatives exhibited intense emission in the range of 360–420 nm with quantum yields as high as 0.64 in dimethylsulfoxide (DMSO). researchgate.net It is plausible that this compound would also exhibit complex decay kinetics due to the interplay of the methyl and phenyl substituents influencing the electronic distribution and geometry of the excited state.

Transient absorption spectroscopy complements time-resolved luminescence by probing the absorption of transient species such as triplet states and radical ions, which are often non-emissive. This technique can elucidate pathways of intersystem crossing and other non-radiative decay channels. For N-heterocyclic compounds, transient absorption spectroscopy has been instrumental in characterizing the lifetimes and spectral signatures of their triplet excited states. science.govresearchgate.net In the case of this compound, transient absorption studies would be expected to reveal the kinetics of the triplet state formation and decay, providing a more complete picture of its excited-state deactivation pathways.

Table 1: Illustrative Photophysical Data for Related Isoquinoline Derivatives

| Compound/Derivative Class | Emission Maxima (nm) | Quantum Yield (Φ) | Fluorescence Decay | Reference |

| Pyrrolo[2,1-a]isoquinolines | 360 - 420 | 0.54 - 0.64 (in DMSO) | Biexponential | researchgate.net |

| 1-(Isoquinolin-3-yl)azetidin-2-one | Not Reported | 0.963 | Not Reported | iucr.org |

| 1-(Isoquinolin-3-yl)imidazolidin-2-one | Not Reported | Lower than N-methyl analog | Not Reported | iucr.org |

This table presents data for related compounds to infer potential properties of this compound.

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structure of methyl this compound-1-carboxylate reveals key structural features of the this compound moiety. researchgate.net The isoquinoline ring system is essentially planar, and the phenyl group at the 3-position is twisted relative to this plane. This torsion angle is a critical parameter that influences the degree of π-conjugation between the phenyl and isoquinoline systems, which in turn affects the electronic and photophysical properties of the molecule.

Similarly, the crystal structure of 4-((4-Methylchroman-4-yl)methyl)-3-phenylisoquinoline provides further insight into the solid-state conformation of the 3-phenylisoquinoline (B1583570) core. mdpi.com Analysis of such structures shows that the packing of molecules in the crystal lattice is governed by a combination of van der Waals forces and, in some cases, weaker C-H···π interactions.

Table 2: Representative Crystallographic Data for a Related Isoquinoline Derivative (Methyl 3-methyl-4-phenylisoquinoline-1-carboxylate)

| Parameter | Value | Reference |

| Empirical Formula | C₁₈H₁₅NO₂ | researchgate.net |

| Molecular Weight | 277.31 | researchgate.net |

| Crystal System | Not specified | researchgate.net |

| Space Group | Not specified | researchgate.net |

| a (Å) | Not specified | researchgate.net |

| b (Å) | Not specified | researchgate.net |

| c (Å) | Not specified | researchgate.net |

| α (°) | Not specified | researchgate.net |

| β (°) | Not specified | researchgate.net |

| γ (°) | Not specified | researchgate.net |

| Volume (ų) | Not specified | researchgate.net |

| Z | Not specified | researchgate.net |

Note: The full crystallographic data for this specific derivative was not available in the cited source. This table is illustrative of the parameters that would be determined from an X-ray diffraction study.

The structural information derived from XRD is invaluable for computational studies that can predict and rationalize the spectroscopic properties of this compound. By using the experimentally determined geometry as a starting point, theoretical calculations can provide a deeper understanding of the electronic transitions and excited-state potential energy surfaces.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. For isoquinoline (B145761) derivatives, DFT calculations are instrumental in determining optimized geometries, molecular properties, and reactivity descriptors. tandfonline.comnih.govrsc.orgresearchgate.net

Studies on the parent isoquinoline molecule using the B3LYP method with a 6-311++G(d,p) basis set have been performed to establish its fundamental properties. tandfonline.com These calculations provide a baseline for understanding the effects of substitution. The introduction of a methyl group at the 4-position and a phenyl group at the 3-position in 4-Methyl-3-phenylisoquinoline is expected to modulate its electronic properties. The methyl group, being an electron-donating group, would likely increase the electron density in the isoquinoline ring system. The phenyl group at the 3-position, depending on its conformation (i.e., the dihedral angle with respect to the isoquinoline plane), can participate in π-conjugation, further influencing the electronic distribution.

| Property | Calculated Value |

|---|---|

| Dipole Moment | 2.004 D |

| Rotational Constant A | 3.101 GHz |

| Rotational Constant B | 1.22 GHz |

| Rotational Constant C | 0.875 GHz |

Molecular Orbital Analysis (HOMO/LUMO) and Charge Transfer Characterization

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that provides insights into the kinetic stability, chemical reactivity, and optical properties of a molecule. tandfonline.comnih.gov

For the parent isoquinoline, the calculated HOMO energy is -5.581 eV and the LUMO energy is 1.801 eV, resulting in an energy gap of 3.78 eV. tandfonline.com The introduction of substituents on the isoquinoline core significantly impacts these energy levels. In this compound, the electron-donating methyl group is expected to raise the HOMO energy level, while the π-conjugation with the phenyl group could affect both HOMO and LUMO levels, likely leading to a smaller HOMO-LUMO gap compared to the unsubstituted isoquinoline. A smaller energy gap generally implies higher chemical reactivity and a red shift in the absorption spectrum. nih.gov

Analysis of various substituted isoquinoline derivatives has shown that the nature and position of the substituent have a profound effect on the HOMO-LUMO gap. nih.gov For example, the replacement of a bromine atom with a nitro group in an isoquinoline derivative was found to significantly lower the energy gap from 3.824 eV to 3.079 eV, indicating a substantial increase in intramolecular charge transfer character. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Isoquinoline | -5.581 | 1.801 | 3.78 |

| MPBIR (a reference isoquinoline derivative) | -5.762 | -1.938 | 3.824 |

| MPBID4 (a nitro-substituted isoquinoline derivative) | -6.225 | -3.146 | 3.079 |

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are a valuable tool for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. rsc.org By computing the excitation energies and oscillator strengths of electronic transitions, TD-DFT can predict the absorption maxima (λmax) in the UV-Vis spectrum.

For the parent quinoline (B57606), TD-DFT calculations have been shown to reproduce the experimental UV-Vis spectrum with good accuracy. scirp.org Theoretical studies on various quinoline derivatives demonstrate how substitutions influence the absorption spectra. researchgate.net It is anticipated that the extended conjugation provided by the phenyl group in this compound would lead to a bathochromic (red) shift in its UV-Vis absorption spectrum compared to unsubstituted isoquinoline.

The vibrational frequencies of a molecule can also be calculated using DFT. These theoretical frequencies, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. scielo.org.za Such calculations for this compound would allow for a detailed understanding of its vibrational properties.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| 4.15 | 298.7 | 0.032 |

| 4.58 | 270.7 | 0.121 |

| 5.56 | 223.0 | 0.289 |

Energy Landscape and Reaction Coordinate Mapping for Mechanistic Insights

Understanding the mechanism of chemical reactions often involves mapping the potential energy surface (PES). The energy landscape provides a visualization of the energy of a system as a function of the geometric coordinates of its atoms. Key features of the PES include minima, which correspond to stable reactants, intermediates, and products, and saddle points, which represent transition states.

The reaction coordinate is a one-dimensional path along the PES that connects reactants to products through the transition state, representing the minimum energy pathway for a reaction. Mapping the reaction coordinate allows for the determination of activation energies and provides detailed insights into the reaction mechanism.

Applications in Materials Science and Catalysis

Organic Materials for Optoelectronics

Phenylisoquinoline derivatives are highly valued in the field of organic optoelectronics, particularly for their application in Organic Light-Emitting Diodes (OLEDs). nih.govpolyu.edu.hknih.gov When used as cyclometalated ligands in iridium(III) complexes, they can produce highly efficient phosphorescent emitters, which are crucial for achieving high-performance displays and lighting. nih.gov

The iridium complex of 1-phenylisoquinoline, Ir(piq)3, is noted for its superior performance in OLEDs, exhibiting a high photoluminescence quantum yield. nih.gov Building on this, researchers have developed derivatives to tune the emission properties. For instance, iridium(III) complexes using 1-phenylisoquinoline-4-carbonitrile (piq-CN) as the cyclometalated ligand have been synthesized to create efficient deep-red to near-infrared (NIR) emitters. polyu.edu.hknih.gov

In one study, two such complexes, functionalized with tert-butyl (Bu-CNIr) and dimethyl (DM-CNIr) groups, were used as dopant emitters in OLEDs. polyu.edu.hknih.gov The devices fabricated with these materials demonstrated excellent performance in the NIR region. The OLED based on Bu-CNIr achieved a maximum external quantum efficiency (EQE) of 7.1% with an emission peak at 695 nm. The device using DM-CNIr as the emitter performed even better, attaining a maximum EQE of 7.2% with an emission peak further into the NIR region at 714 nm. polyu.edu.hknih.gov This work highlights how strategic functionalization of the phenylisoquinoline ligand can effectively enhance the radiative rate of NIR-emitting Ir(III) materials, overcoming the challenge of non-radiative decay pathways that often limit efficiency in this spectral range. polyu.edu.hknih.gov

| Device Emitter | Doping Concentration | Emission Peak (EL) | Maximum EQE |

| Bu-CNIr | 15 wt% | 695 nm | 7.1% |

| DM-CNIr | 15 wt% | 714 nm | 7.2% |

Use in Organic Light-Emitting Diodes (OLEDs)

The phenylisoquinoline core is a significant structural motif in materials developed for Organic Light-Emitting Diodes (OLEDs). These devices utilize organic compounds that emit light when an electric current is applied. The efficiency, color, and stability of an OLED are highly dependent on the molecular structure of the materials used in its emissive layer (EML).

In high-efficiency OLEDs, the emissive layer often consists of a host material doped with a small amount of a phosphorescent emitter (or dopant). Phosphorescent materials can harvest both singlet and triplet excitons, enabling a theoretical internal quantum efficiency of up to 100%. The phenylisoquinoline moiety has been successfully incorporated into highly efficient phosphorescent emitters, particularly in the form of iridium(III) complexes. For instance, the complex bis(1-phenylisoquinoline)(acetylacetonate)iridium(III) (Ir(piq)₂acac) has been utilized as a red phosphorescent dopant in the emissive layer of OLEDs. mdpi.com In this architecture, the iridium complex is the light-emitting species.

The host material plays a crucial role by providing a medium for charge transport and transferring energy to the emitter molecules. ossila.comrsc.org An effective host must have a higher triplet energy than the phosphorescent dopant to prevent energy back-transfer, which would quench the emission. It should also possess good thermal stability and balanced charge-transport properties to ensure a wide recombination zone within the emissive layer. rsc.org While specific use of 4-Methyl-3-phenylisoquinoline as a primary host material is not extensively documented, its structural characteristics are relevant to the design principles of bipolar host materials that can efficiently transport both holes and electrons.

Table 1: Components of a Representative Phosphorescent OLED Emissive Layer

| Role | Material Class/Example | Function |

| Host Material | e.g., N,N′-dicarbazolyl-3,5-benzene (mCP) | Provides charge transport and energy transfer to the dopant. mdpi.com |

| Phosphorescent Emitter (Dopant) | e.g., bis(1-phenylisoquinoline)(acetylacetonate)iridium(III) | Emits light upon excitation. mdpi.com |

The photoluminescence properties of phenylisoquinoline derivatives, including emission color, quantum yield, and efficiency, are highly sensitive to the nature and position of substituents on the molecular scaffold. The methyl and phenyl groups in this compound are strategically positioned to influence its electronic structure.

Research on analogous donor-acceptor molecules has demonstrated that the specific connection point between different parts of a molecule dramatically affects its charge-transfer characteristics and, consequently, its emission properties. For example, in a study of phenothiazine-phenylquinoline isomers, where phenothiazine (B1677639) acts as an electron donor and phenylquinoline as an electron acceptor, the isomerism had a pronounced influence on intramolecular charge-transfer fluorescence quantum yields and electroluminescence efficiencies. nih.gov One isomer exhibited a larger positive solvatochromism (a greater shift in emission color with solvent polarity), indicating a greater degree of charge transfer, while the other isomer showed a significantly higher fluorescence quantum yield (71% vs. 46%). nih.gov

Table 2: Effect of Isomerism on Photophysical Properties of Donor-Acceptor Molecules

| Isomer | Fluorescence Quantum Yield (in solution) | Device Brightness (cd/m²) | Device External Quantum Efficiency (%) |

| 2PQMPT | 46% | 8,900 | 1.41% |

| 3PQMPT | 71% | 23,750 | 2.42% |

| Data from a study on phenothiazine-phenylquinoline (PQMPT) isomers, demonstrating the significant impact of substituent positioning. nih.gov |

Functional π-Conjugated Donor-Acceptor Materials

The structure of this compound is inherently that of a π-conjugated system. The fusion of the benzene (B151609) and pyridine (B92270) rings in the isoquinoline (B145761) core, combined with the appended phenyl ring, creates an extended network of delocalized π-electrons. Such molecules can be designed as donor-acceptor (D-A) systems, where one part of the molecule has electron-donating characteristics and another has electron-accepting characteristics.

This D-A architecture is fundamental to many advanced materials. Upon photoexcitation, an intramolecular charge transfer (ICT) can occur from the donor to the acceptor moiety, which is a critical process in materials for OLEDs and photovoltaics. Studies on molecules linking a phenothiazine (donor) to a phenylquinoline (acceptor) moiety confirm that this combination creates a functional D-A system with strong charge-transfer emission. nih.gov The phenylisoquinoline unit itself can act as an effective electron-accepting component in such designs, facilitating the development of materials with tunable electronic properties and efficient emission.

Potential in Organic Photovoltaic Cells and Data Storage Devices

The application of isoquinoline derivatives has been explored in the field of organic photovoltaics (OPVs). OPV devices convert sunlight into electricity using organic semiconductor materials. The efficiency of these cells relies on the properties of the electron donor and electron acceptor materials that form the active layer. Research has shown that isoquinoline derivatives can be incorporated into these devices. For example, fulleroisoquinolinones, which are molecules that fuse a fullerene (C₆₀) with an isoquinolinone scaffold, have been synthesized and used as n-type (electron-accepting) materials. nih.gov When blended with the conjugated polymer P3HT as the electron donor, these materials yielded OPV devices with a power conversion efficiency of up to 2.3%. nih.gov This demonstrates the potential of the isoquinoline framework in creating materials for solar energy applications.

Regarding data storage, there is currently limited available research specifically investigating the use of this compound or its close derivatives in optical data storage devices. The field of optical data storage predominantly focuses on other classes of materials, such as photochromic compounds like diarylethenes and fulgides, or nanomaterials.

Precursors for Advanced Chemical Entities

Beyond its direct applications in materials science, this compound serves as a valuable precursor and building block in synthetic organic chemistry. Its structure provides a versatile scaffold for the construction of more complex and biologically significant molecules.

A key example is its use in the synthesis of analogs of cortistatins. Cortistatins are a class of marine natural products that exhibit potent and selective inhibition of endothelial cell proliferation, making them promising leads for the development of anti-angiogenic drugs. In a versatile synthetic methodology, this compound has been used as a key intermediate. The methodology allows for the preparation of a diverse array of substituted isoquinolines, which can then be incorporated into the core structure of cortistatin to produce unnatural analogs with potentially modified or enhanced biological activity. This highlights the role of this compound as a foundational entity for creating advanced molecules with therapeutic potential.

Conclusion and Future Research Directions

Summary of Key Achievements in 4-Methyl-3-phenylisoquinoline Research

A comprehensive search of scientific databases and literature reveals no significant, specific research achievements focused on this compound. Its synthesis and properties are not widely reported, indicating that it is a largely uninvestigated compound within the broader family of isoquinolines. Therefore, a summary of key achievements cannot be provided.

Emerging Synthetic Strategies for Enhanced Structural Diversity

While no emerging synthetic strategies are documented specifically for this compound, future synthesis would likely draw from modern methods developed for polysubstituted isoquinolines. Key strategies that could be adapted to produce diverse analogs of this compound include:

Transition-Metal-Catalyzed C-H Activation: This powerful, atom-economical approach allows for the direct functionalization of the isoquinoline (B145761) core. ijpsjournal.comnih.gov Catalysts based on rhodium, palladium, ruthenium, and cobalt have been effectively used for the annulation of various substrates with alkynes to build the isoquinoline scaffold. ijpsjournal.comresearchgate.net

Domino and Cascade Reactions: One-pot reactions that form multiple bonds in a single sequence, such as cascade C-H activation and heteroannulation, provide efficient routes to complex isoquinoline derivatives from simple starting materials. mdpi.comnih.gov

Photoredox Catalysis: Visible-light-mediated reactions offer mild and environmentally friendly conditions for C-H functionalization and the construction of the isoquinoline ring system. ijpsjournal.commdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate traditional reactions like the Bischler-Napieralski and Pictet-Spengler syntheses, enabling the rapid production of diverse isoquinoline libraries. organic-chemistry.org

Unexplored Reactivity Patterns and Transformation Potentials

The reactivity of this compound has not been specifically explored. However, its structure suggests several potential avenues for investigation based on the general reactivity of the isoquinoline nucleus. The electron distribution, influenced by the nitrogen atom, makes the pyridinoid ring susceptible to certain transformations while the benzenoid ring behaves more like a typical aromatic system. rsc.org

Future research could explore:

Functionalization of the Methyl Group: The methyl group at the C4 position could serve as a handle for further transformations, such as oxidation, halogenation, or condensation reactions.

Dearomatization Reactions: Strategies to partially or fully saturate the heterocyclic ring, such as regioselective hydrosilylation or hydroboration, could yield novel tetrahydroisoquinoline scaffolds with distinct stereochemical and biological properties. acs.orgnih.gov

Reactions at the Nitrogen Atom: N-oxide formation is a common transformation that can activate the isoquinoline ring for subsequent functionalization reactions. nih.gov

Electrophilic Substitution: While the pyridinoid ring is generally deactivated towards electrophiles, the reactivity of the benzenoid ring (positions 5, 6, 7, and 8) could be explored, with the positional outcome influenced by the existing substituents. rsc.org

Prospects for Novel Catalyst Development and Advanced Materials Applications

There are no reported applications of this compound in catalyst development or advanced materials. However, the broader isoquinoline scaffold is recognized for its potential in these areas. nih.govamerigoscientific.com Future prospects for this specific compound could involve:

Asymmetric Catalysis: Isoquinoline frameworks can serve as privileged chiral ligands in asymmetric synthesis. nih.gov Derivatives of this compound could potentially be developed into novel ligands for metal-catalyzed reactions.

Advanced Materials: Isoquinoline-based structures have been investigated for their use in polymers, dyes, sensors, and metal-organic frameworks (MOFs). amerigoscientific.com The specific substitution pattern of this compound might impart unique photophysical or electronic properties suitable for these applications.

Integration of Computational and Experimental Approaches for Rational Design

No computational studies specifically targeting this compound are available. The integration of computational chemistry is a critical future direction for rationally designing experiments and predicting the properties of new isoquinoline derivatives. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to predict molecular structures, electronic properties, and reaction mechanisms, guiding the development of new synthetic routes and explaining reactivity patterns. frontiersin.orgdntb.gov.ua

Molecular Docking and Dynamics: For potential medicinal chemistry applications, molecular docking and dynamics simulations can predict how derivatives might bind to biological targets, enabling the rational design of more potent and selective therapeutic agents. nih.gov

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, helping to prioritize synthetic targets with better drug-like characteristics. frontiersin.org

Challenges and Opportunities in Isoquinoline Chemistry

The future of research into any specific isoquinoline, including this compound, is intrinsically linked to the broader challenges and opportunities within the field of isoquinoline chemistry.

Challenges:

Toxicity and Selectivity: Many biologically active isoquinoline alkaloids exhibit cytotoxicity. A major challenge is to optimize structures to maximize therapeutic effects while minimizing off-target toxicity. ijpsjournal.com

Pharmacokinetic Properties: Natural isoquinolines like berberine (B55584) often suffer from poor drug-like properties, such as low oral bioavailability, which limits their clinical application. ijpsjournal.com

Sustainable Synthesis: Traditional synthetic routes often require harsh conditions, stoichiometric reagents, and toxic solvents. rsc.org There is a pressing need for more sustainable, scalable, and environmentally friendly synthetic methods. ijpsjournal.comrsc.org

Limited Substrate Scope: Classical methods like the Bischler-Napieralski and Pictet-Spengler reactions are often limited to electron-rich systems and may have a narrow substrate scope. nih.gov

Opportunities:

Methodological Advancement: The development of novel synthetic methods, particularly those involving transition-metal catalysis (e.g., C-H activation) and photoredox catalysis, provides powerful tools to access previously unattainable structural diversity with high efficiency and regioselectivity. ijpsjournal.comnih.govresearchgate.net

Medicinal Chemistry: The isoquinoline scaffold is a "privileged structure" found in numerous natural products and FDA-approved drugs. nih.govacs.org There remains vast potential to discover new therapeutic agents for a wide range of diseases, including cancer and neurodegenerative disorders. ijpsjournal.comamerigoscientific.com

Materials Science: The unique electronic and photophysical properties of the isoquinoline core present opportunities for creating novel organic materials for applications in electronics, photonics, and sensing. amerigoscientific.com

Biocatalysis and Engineered Biosynthesis: Harnessing enzymatic pathways or engineering microorganisms offers a green and sustainable platform for producing complex isoquinoline alkaloids. ijpsjournal.com

Computational Synergy: The increasing power of computational chemistry allows for the rational design of molecules and reactions, accelerating the discovery and optimization of new isoquinoline-based compounds and materials. mdpi.com

Q & A

Q. What are the key laboratory-scale synthetic pathways for 4-Methyl-3-phenylisoquinoline?

The compound can be synthesized via direct condensation of o-tolualdehyde tert-butylimines with nitriles, followed by alkyl halide addition to introduce the 4-methyl group (Scheme 2 in ). This method leverages nucleophilic attack and cyclization mechanisms, with yields optimized by controlling reaction temperature (typically 60–80°C) and stoichiometric ratios of nitriles to imines. Alternative approaches include three-step one-pot reactions involving cyclocondensation, as demonstrated for analogous quinoline derivatives ( ). Key reagents include tert-butylamine and acetonitrile, with purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): and NMR identify substituent positions (e.g., phenyl at C3, methyl at C4). Aromatic protons typically appear at δ 7.2–8.5 ppm.

- X-ray Crystallography: Resolves bond lengths and angles, confirming the isoquinoline core and substituent orientation (e.g., dihedral angles between phenyl and isoquinoline planes) ().

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H] at m/z 234.1283 for CHN). Cross-referencing with PubChem data (InChIKey, SMILES) ensures consistency in structural assignments .

Q. How can researchers design bioactivity assays for this compound derivatives?

Begin with in silico docking studies to predict binding affinity toward targets (e.g., kinase enzymes). For experimental validation:

- Antiproliferative Assays: Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7), with IC values calculated after 48–72 hours of exposure ( ).

- Enzyme Inhibition: Monitor activity via fluorescence-based kinetic assays (e.g., ATPase inhibition using malachite green phosphate detection). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can mechanistic contradictions in the synthesis of this compound be resolved?

Discrepancies in proposed mechanisms (e.g., radical vs. ionic pathways) require kinetic studies and isotopic labeling. For example, replacing -nitriles with -labeled analogs and tracking incorporation via NMR can clarify bond-forming steps. Additionally, in situ IR spectroscopy monitors intermediate formation (e.g., imine tautomers) during condensation .

Q. What strategies address inconsistencies in spectroscopic data during structural elucidation?

Conflicting NMR or mass spectra may arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign proton-carbon correlations.

- Recrystallization: Isolate pure crystals for X-ray analysis ().

- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values (Gaussian 16, B3LYP/6-31G* basis set) .

Q. How can reaction conditions be optimized to enhance yield and selectivity?

- DoE (Design of Experiments): Vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., p-TsOH) to identify optimal parameters.

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hours to 2 hours) while improving yield by 15–20% (analogous methods in ).

- Green Chemistry: Substitute hazardous solvents with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .

Q. What computational methods predict the physicochemical properties of this compound?

- Molecular Dynamics (MD): Simulate solubility in lipid bilayers using GROMACS.

- ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity), bioavailability, and CYP450 interactions.

- Docking Studies (AutoDock Vina): Screen against protein databases (PDB) to identify potential targets (e.g., topoisomerase II) .

Q. How can literature reviews inform the design of novel derivatives with enhanced activity?

- SAR (Structure-Activity Relationship) Analysis: Identify functional groups critical for bioactivity (e.g., 3-phenyl for kinase inhibition) from studies like .

- Patent Mining: Extract synthetic routes from USPTO or Espacenet for analogous compounds.

- Meta-Analysis: Use tools like SciFinder to collate data on toxicity and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten